2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione typically involves multiple steps. One common method starts with the reaction of 1-(2-methoxyphenyl)piperazine with a suitable butylating agent to form an intermediate. This intermediate is then reacted with a triazinane derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and neurotransmitter release. The binding of 2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione to these receptors inhibits their activity, leading to therapeutic effects such as reduced blood pressure and alleviation of certain neurological symptoms .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its high affinity for alpha1-adrenergic receptors and favorable pharmacokinetic profile make it a promising candidate for further therapeutic development .
Properties
Molecular Formula |
C19H29N5O3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione |
InChI |
InChI=1S/C19H29N5O3/c1-21-18(25)15-20-24(19(21)26)10-6-5-9-22-11-13-23(14-12-22)16-7-3-4-8-17(16)27-2/h3-4,7-8,20H,5-6,9-15H2,1-2H3 |
InChI Key |
IBBDFZPWRQQLHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CNN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.